4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate
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Overview
Description
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate is a chemical compound with the molecular formula C11H11ClNO5P and a molecular weight of 303.65 g/mol . This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
The synthesis of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles . Industrial production methods may employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as NaClO2.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: This reaction can occur under basic or acidic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate can be compared with other isoxazole derivatives, such as:
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has similar structural features but different biological activities.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
32306-34-6 |
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Molecular Formula |
C11H11ClNO5P |
Molecular Weight |
303.63 g/mol |
IUPAC Name |
(4-chloro-5-phenyl-1,2-oxazol-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C11H11ClNO5P/c1-15-19(14,16-2)18-11-9(12)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
LKDDHEDTVCDLTG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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